molecular formula C7H6BrN3OS B11858975 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11858975
M. Wt: 260.11 g/mol
InChI Key: XCRVXGZZYUJXDM-UHFFFAOYSA-N
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Description

The compound 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a brominated thiophene substituent at the N4 position of the triazolone core. This structure combines the electron-deficient nature of the bromothiophene moiety with the hydrogen-bonding capacity of the triazolone ring, making it a candidate for diverse pharmacological and material applications.

Properties

Molecular Formula

C7H6BrN3OS

Molecular Weight

260.11 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C7H6BrN3OS/c8-6-2-1-5(13-6)3-11-4-9-10-7(11)12/h1-2,4H,3H2,(H,10,12)

InChI Key

XCRVXGZZYUJXDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents like water or ethanol can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Differences

The triazolone core (2,4-dihydro-3H-1,2,4-triazol-3-one) is common among analogs, but substituents at the N4 and C5 positions significantly influence properties:

Compound Name Substituents Key Structural Features
Target Compound 5-Bromothiophen-2-ylmethyl at N4 Bromothiophene enhances lipophilicity and π-stacking potential
PRR846 4-Chlorophenyl at N4 Chlorophenyl provides electron-withdrawing effects
W112 4-Heptyloxyphenyl at N4 Heptyloxy chain increases hydrophobicity
4-(4-Bromophenyl) analog 4-Bromophenyl at N4 Bromophenyl offers steric bulk and halogen bonding
Thien-2-ylmethyl analog Thien-2-ylmethyl at N4 Thiophene ring enables sulfur-mediated interactions
  • Lipophilicity : The bromothiophene substituent likely increases lipophilicity (logP) compared to phenyl-based analogs, which may improve membrane permeability but reduce aqueous solubility .
2.4 Physicochemical and Pharmacokinetic Properties
  • Solubility : Bromothiophene’s hydrophobicity may reduce aqueous solubility compared to hydroxyl- or oxy-substituted analogs (e.g., W112) .
  • Metabolic Stability : Bromine’s larger atomic size compared to chlorine (PRR846) could slow oxidative metabolism, enhancing half-life .

Biological Activity

Introduction

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazole family. Its unique structure includes a bromothiophene moiety linked to a triazolone ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC7H6BrN3OS
Molecular Weight260.11 g/mol
IUPAC Name4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one
CAS Number1208795-98-5

The compound's structure enhances its reactivity and potential pharmacological properties due to the presence of both bromine and sulfur atoms.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Specifically, this compound has shown promise against various pathogens:

  • Candida species : Similar triazole derivatives have been effective in inhibiting cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungal cells .
  • Bacterial strains : Studies have reported moderate activities against Escherichia coli and Klebsiella pneumoniae, indicating potential as an antibacterial agent .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites. This is particularly relevant in the context of fungal infections where inhibition of ergosterol synthesis disrupts membrane integrity .
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing various biological pathways depending on the receptor type involved.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antifungal Studies : A study on triazole derivatives found that modifications to the triazole ring significantly impacted their antifungal potency against Candida albicans and Candida tropicalis. The presence of a bromothiophene moiety was noted to enhance activity compared to other substitutions .
  • Antibacterial Studies : Another investigation highlighted that derivatives similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The structural features were correlated with their antimicrobial efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-oneMethyl group instead of bromothiopheneModerate antibacterial
5-Chloro-thiophenyl triazolesContains a thiophene ringVarying antifungal activity
5-Bromo-thiophenyl triazolesSimilar thiophene moietyDiverse biological profiles

This comparative analysis illustrates how variations in substitution patterns affect the biological profiles of these compounds.

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